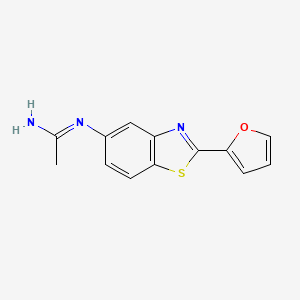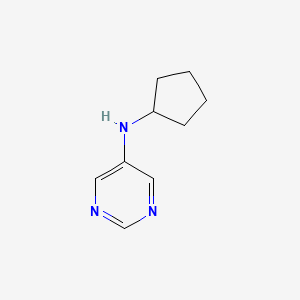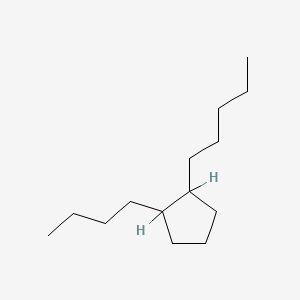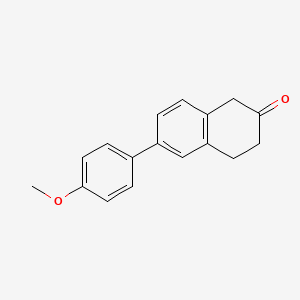
6-(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one is a complex organic compound characterized by its unique molecular structure This compound is part of the naphthalene derivatives family and contains a methoxyphenyl group attached to its core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one typically involves multiple steps, starting with the construction of the naphthalene core. One common approach is the Friedel-Crafts acylation, where 4-methoxybenzene is reacted with naphthalene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(4-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, leading to the formation of corresponding quinones.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of dihydro derivatives.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can introduce halogen atoms at specific positions on the aromatic ring.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: In the field of chemistry, 6-(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In medicine, this compound is being investigated for its therapeutic properties. It has been studied for its anti-inflammatory, antioxidant, and anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and stability make it suitable for various applications in material science and manufacturing.
Wirkmechanismus
The mechanism by which 6-(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
6-(3-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one
6-(2-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one
6-(4-Methoxyphenyl)-2,3-dihydronaphthalen-1(2H)-one
Uniqueness: 6-(4-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one stands out due to its specific substitution pattern and the position of the methoxy group on the phenyl ring. This structural difference can lead to variations in reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C17H16O2 |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
6-(4-methoxyphenyl)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C17H16O2/c1-19-17-8-5-12(6-9-17)13-2-3-15-11-16(18)7-4-14(15)10-13/h2-3,5-6,8-10H,4,7,11H2,1H3 |
InChI-Schlüssel |
GDPAKIRDIKXKSQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC3=C(CC(=O)CC3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





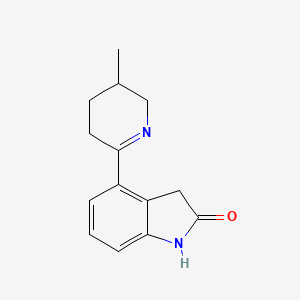

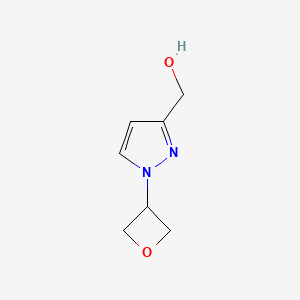
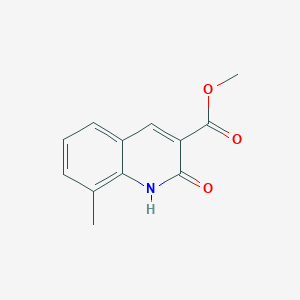

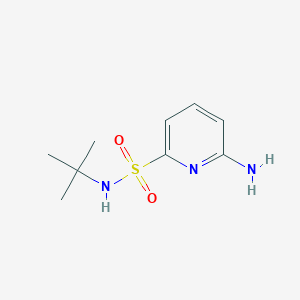
![2-Methoxy-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B15365850.png)
